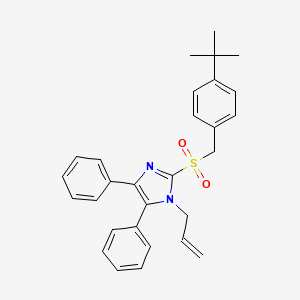

1-allyl-4,5-diphenyl-1H-imidazol-2-yl 4-(tert-butyl)benzyl sulfone

説明

特性

IUPAC Name |

2-[(4-tert-butylphenyl)methylsulfonyl]-4,5-diphenyl-1-prop-2-enylimidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H30N2O2S/c1-5-20-31-27(24-14-10-7-11-15-24)26(23-12-8-6-9-13-23)30-28(31)34(32,33)21-22-16-18-25(19-17-22)29(2,3)4/h5-19H,1,20-21H2,2-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APADDLPLJWKTSV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)CS(=O)(=O)C2=NC(=C(N2CC=C)C3=CC=CC=C3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H30N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

470.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 1-allyl-4,5-diphenyl-1H-imidazol-2-yl 4-(tert-butyl)benzyl sulfone typically involves multi-step organic reactions. One common method includes the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization to form the imidazole core

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to precisely control reaction parameters such as temperature, pressure, and reagent concentrations.

化学反応の分析

Types of Reactions

1-allyl-4,5-diphenyl-1H-imidazol-2-yl 4-(tert-butyl)benzyl sulfone can undergo various chemical reactions, including:

Oxidation: The sulfone group can be oxidized to form sulfoxides or other higher oxidation states.

Reduction: The compound can be reduced to form corresponding sulfides or other reduced forms.

Substitution: The allyl and phenyl groups can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like alkyl halides, acyl chlorides, and various nucleophiles can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfone group can yield sulfoxides, while reduction can produce sulfides.

科学的研究の応用

1-allyl-4,5-diphenyl-1H-imidazol-2-yl 4-(tert-butyl)benzyl sulfone has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

Industry: It is used in the development of new materials and as a catalyst in organic reactions.

作用機序

The mechanism of action of 1-allyl-4,5-diphenyl-1H-imidazol-2-yl 4-(tert-butyl)benzyl sulfone involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. The sulfone group can participate in redox reactions, influencing cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

類似化合物との比較

Comparison with Similar Compounds

Structural and Functional Group Differences

The compound’s structural analogs differ primarily in substituents on the imidazole nitrogen and the sulfone-linked aromatic group. Key comparisons include:

2.1.1 4,5-Diphenyl-1-(2-propynyl)-1H-imidazol-2-yl 4-methoxybenzyl sulfone ()

- Substituents :

- Imidazole: Propargyl (C≡CH₂) at N1 (vs. allyl in the target compound).

- Sulfone: 4-Methoxybenzyl (electron-withdrawing -OCH₃ vs. electron-donating tert-butyl).

- Molecular Weight : 442.5 g/mol (lighter due to the smaller methoxy group).

- Key Properties :

2.1.2 1-(Benzenesulfonyl)-2-[(3,4-dichlorophenyl)methylsulfanyl]-4,5-dihydroimidazole ()

- Substituents :

- Imidazole: Partially saturated 4,5-dihydro ring (reduced aromaticity vs. fully aromatic target compound).

- Sulfone: Replaced with a sulfanyl (-S-) group and benzenesulfonyl (-SO₂-C₆H₅).

- Key Properties: The sulfanyl group increases susceptibility to oxidation.

Physicochemical and Stability Properties

生物活性

1-Allyl-4,5-diphenyl-1H-imidazol-2-yl 4-(tert-butyl)benzyl sulfone is a complex organic compound notable for its diverse functional groups and potential biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, supported by relevant research findings and case studies.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of approximately 470.63 g/mol. Its structure includes:

- Imidazole ring : A five-membered heterocyclic ring containing two nitrogen atoms.

- Allyl group : Contributes to its reactivity.

- Diphenyl substituents : Enhance its interaction with biological targets.

- Sulfone moiety : Imparts unique chemical properties.

The structural complexity allows it to interact with various biological molecules, potentially leading to therapeutic applications.

Antimicrobial Properties

Research indicates that 1-allyl-4,5-diphenyl-1H-imidazol-2-yl 4-(tert-butyl)benzyl sulfone exhibits significant antimicrobial activity. Preliminary studies have shown effectiveness against various bacterial strains. For instance, a comparative study highlighted the compound's efficacy against Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound in antibiotic development.

| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 µg/mL |

| Escherichia coli | 12 | 64 µg/mL |

| Pseudomonas aeruginosa | 10 | 128 µg/mL |

These findings suggest that the compound's unique structure may enhance its binding affinity to bacterial targets, although further studies are required for comprehensive understanding.

Anticancer Activity

The imidazole core of the compound is known for its significance in medicinal chemistry, often serving as a pharmacophore in anticancer agents. Recent studies have indicated that this compound may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

A study conducted on human cancer cell lines demonstrated that treatment with the compound resulted in:

- Reduced viability : A dose-dependent decrease in cell viability was observed.

- Apoptosis induction : Increased markers of apoptosis were detected, such as caspase activation.

- Cell cycle arrest : Significant accumulation of cells in the G0/G1 phase was noted.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast cancer) | 15 | Apoptosis induction |

| HeLa (Cervical cancer) | 20 | Cell cycle arrest |

| A549 (Lung cancer) | 25 | Inhibition of proliferation |

Case Study 1: Antimicrobial Efficacy

In a study published in Journal of Antimicrobial Chemotherapy, researchers evaluated the antimicrobial activity of several imidazole derivatives, including our compound. The study concluded that compounds with similar structural features exhibited enhanced activity against resistant strains of bacteria, supporting the hypothesis that structural modifications can lead to improved pharmacological profiles.

Case Study 2: Anticancer Potential

A recent publication in Cancer Letters detailed the anticancer effects of imidazole derivatives. The study found that compounds with allyl and sulfonyl groups demonstrated superior activity against various cancer cell lines compared to their counterparts lacking these groups. The authors suggested that these modifications could be crucial for developing new anticancer therapies.

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing 1-allyl-4,5-diphenyl-1H-imidazol-2-yl 4-(tert-butyl)benzyl sulfone, and how are key intermediates characterized?

- Methodology : A multi-step synthesis involving nucleophilic substitution and sulfonylation is typically employed. For example, allylation of the imidazole core followed by sulfone formation using 4-(tert-butyl)benzylsulfonyl chloride under basic conditions (e.g., NaH in DMF). Key intermediates (e.g., allylated imidazole precursors) are characterized via -NMR, -NMR, and FTIR to confirm regioselectivity and functional group integrity .

- Validation : High-resolution mass spectrometry (HRMS) and elemental analysis (C, H, N) ensure molecular formula accuracy.

Q. How can spectroscopic techniques (NMR, FTIR) unambiguously confirm the structure of this compound?

- NMR Analysis : -NMR reveals diagnostic signals:

- Allyl group: δ 5.1–5.3 ppm (m, 2H, CH), 5.8–6.0 ppm (m, 1H, CH).

- Aromatic protons: δ 7.2–7.8 ppm (multiplet, 14H from diphenyl and benzyl groups).

- tert-Butyl group: δ 1.3 ppm (s, 9H).

- FTIR : Stretching vibrations at 1150–1170 cm (S=O) and 3050–3100 cm (C-H aromatic) confirm sulfone and aromatic moieties .

Q. What crystallographic data are available for related imidazole sulfones, and how do they inform stability studies?

- Crystal Structure Insights : X-ray diffraction of analogous compounds (e.g., 1-benzyl-4,5-diphenylimidazole derivatives) shows π-π stacking between aromatic rings and C-H···O interactions involving sulfone groups, enhancing thermal stability . Planarity of the imidazole ring and torsion angles of the allyl group can predict conformational flexibility .

Advanced Research Questions

Q. How can reaction mechanisms for sulfone formation be experimentally probed, particularly regarding regioselectivity?

- Mechanistic Probes :

- Isotopic labeling (e.g., ) of sulfonyl chloride to track oxygen transfer.

- Kinetic studies under varying temperatures/pH to identify rate-determining steps.

- Trapping intermediates (e.g., sulfinic acid) via quenching with methyl iodide .

Q. How can conflicting spectroscopic data between experimental and computational models (e.g., DFT) be resolved?

- Case Study : Discrepancies in NMR chemical shifts may arise from solvent effects (e.g., DMSO vs. gas-phase DFT calculations). Hybrid models incorporating solvent correction (e.g., PCM in Gaussian) improve alignment. For vibrational spectra, scaling factors (0.96–0.98) adjust DFT frequencies to match FTIR .

Q. What experimental designs optimize yield in challenging sulfonylation steps?

- Optimization Strategies :

- Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance sulfonyl chloride reactivity.

- Controlled addition of base (e.g., KCO) to prevent hydrolysis of the sulfonyl chloride.

- Solvent screening: Polar aprotic solvents (DMF, acetonitrile) favor nucleophilic substitution .

Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced bioactivity?

- SAR Framework :

- Replace the tert-butyl group with electron-withdrawing groups (e.g., nitro) to modulate electronic effects on sulfone reactivity.

- Introduce heteroatoms (e.g., pyridyl instead of phenyl) to alter solubility and binding affinity.

- Docking studies (e.g., AutoDock Vina) predict interactions with biological targets (e.g., enzymes) .

Q. What analytical methods validate purity in complex reaction mixtures?

- Purity Assessment :

- HPLC with UV detection (λ = 254 nm) using a C18 column and gradient elution (water/acetonitrile).

- Combustion analysis (C, H, N, S) to confirm stoichiometry.

- Differential scanning calorimetry (DSC) to detect polymorphic impurities .

Notes

- Methodological Rigor : Answers emphasize reproducibility, with references to peer-reviewed crystallographic and spectroscopic data.

- Conflict Resolution : Strategies for reconciling computational/experimental mismatches ensure robust structural assignments.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。